2-Acetylamino-5-iodopyridine

Vue d'ensemble

Description

2-Acetylamino-5-iodopyridine is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2-acetylamino-5-iodopyridine, they do provide insights into similar compounds, which can help infer some of the properties and reactions of the iodine-substituted compound. For instance, 2-acetaminopyridine has been studied as a cocrystallizing agent due to its ability to form hydrogen-bonded motifs with carboxylic acids without undergoing proton transfer . This suggests that 2-acetylamino-5-iodopyridine may also engage in similar noncovalent interactions.

Synthesis Analysis

The synthesis of related compounds, such as 6-substituted 2-(N-acetylamino)pyridines, involves cyclization of oxime derivatives of 5-oxoalkanenitriles using a combination of acetyl chloride (AcCl) and acetic anhydride (Ac2O), or Ac2O and hydrochloric acid (HCl) . This method yields the desired pyridines with good overall yields of 40-65%. Although the synthesis of 2-acetylamino-5-iodopyridine is not explicitly described, similar cyclization techniques could potentially be applied, with appropriate modifications to incorporate the iodine substituent.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for various supramolecular assemblies. For example, 2-acetylamino-6-methylpyridine-1-oxide forms a centrosymmetric supramolecular assembly sustained by water molecules linking the dimers of pyridine-1-oxide through multiple hydrogen bonds . This indicates that 2-acetylamino-5-iodopyridine may also form intricate hydrogen-bonded structures, possibly influenced by the presence of the iodine atom.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be diverse. The synthesis of 2-amino-5-fluoropyridine from 2-acetamido-5-aminopyridine involves diazotization followed by solventless thermolysis and hydrolysis . This process could be analogous to reactions that 2-acetylamino-5-iodopyridine might undergo, such as nucleophilic substitution reactions where the iodine atom could be displaced by other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetylamino-5-iodopyridine can be inferred from related compounds. For instance, the crystal structure of 2-acetylamino-6-methylpyridine-1-oxide suggests that similar compounds may have significant molecular stacking interactions and hydrogen bonding, which could affect their melting points, solubility, and crystal formation . The presence of the iodine atom in 2-acetylamino-5-iodopyridine would likely influence its density, refractive index, and other physicochemical properties due to the atom's larger size and heavier mass compared to other substituents.

Applications De Recherche Scientifique

Reactivity and Synthesis

- 2-Acetylamino-5-iodopyridine is involved in various chemical synthesis processes. For instance, it has been used in the preparation of 3-acetylamino-5-ethoxypyridine, a process that involves the conversion of dibromopyridine, interaction with ammonia, and acetylation with acetic anhydride (Hertog, Falter, & Linde, 1948). Additionally, it plays a role in the ligand-promoted meta-C-H arylation of anilines and heterocycles, showcasing its versatility in organic synthesis (Wang et al., 2016).

Molecular and Vibrational Studies

- The compound has been a subject of conformational, molecular docking, and vibrational spectral analysis. These studies provide insights into its molecular reactivity and stability, as well as its potential bioactivity. For example, vibrational spectroscopic studies on similar molecules like 2-acetylamino-5-bromo-6-methylpyridine have been carried out to understand their structural and functional properties (Premkumar et al., 2016).

Crystallography and Molecular Structure

- Crystallographic studies have been conducted to understand the structural details of similar compounds. For instance, the crystal structure of 3-amino-5-bromo-2-iodopyridine, a related compound, has been analyzed to understand the weak intermolecular hydrogen bonds in its structure (Bunker et al., 2008).

Pharmaceutical and Medicinal Chemistry Applications

- While ensuring the exclusion of information related to drug use, dosage, and side effects, it's important to note that compounds like 2-Acetylamino-5-iodopyridine often find applications in medicinal chemistry for the synthesis of potential therapeutic agents. For instance, the synthesis of 6-Substituted 2(1H)-Pyridon-3-yl C-2′-Deoxyribonucleosides, which are of interest in chemical biology, involves intermediates related to acetylamino pyridines (Chapuis et al., 2012).

Analytical Chemistry Applications

- In the field of analytical chemistry, derivatives of acetylamino pyridines have been used as probes for the analysis and characterization of N-linked oligosaccharides. These probes have shown significant efficiency in fluorescence intensity and are amenable to various analytical techniques (Charlwood et al., 2000).

Safety And Hazards

The safety data sheet for “2-Acetylamino-5-iodopyridine” advises avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

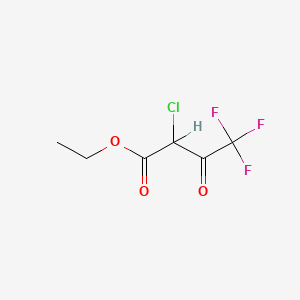

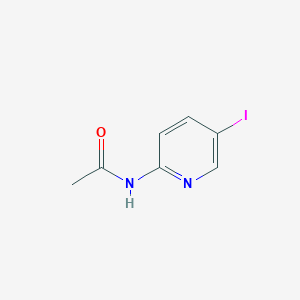

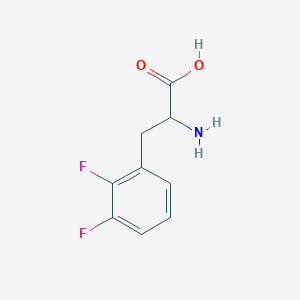

IUPAC Name |

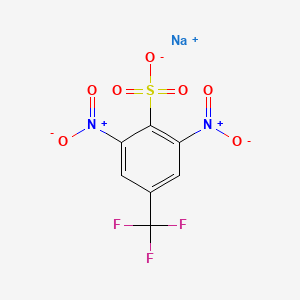

N-(5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIBMGCSKLUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363392 | |

| Record name | N-(5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-5-iodopyridine | |

CAS RN |

66131-78-0 | |

| Record name | N-(5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B1301778.png)

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)